4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a thiazole ring, a nitro group, and a chloro substituent on the benzene ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the sulfonation of the resulting compound with a thiazole derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions .
Scientific Research Applications
4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a nitro and chloro group on the benzene ring, along with the thiazole and sulfonamide moieties, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-chloro-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O5S2/c17-13-6-1-10(9-14(13)21(23)24)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLXZYCSDHMPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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